molecular formula C17H17NO2S3 B2884382 N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide CAS No. 2380069-98-5

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide

Cat. No. B2884382
CAS RN: 2380069-98-5
M. Wt: 363.51
InChI Key: WPRVLPCCGPEFSH-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide, also known as BITMPS, is a sulfonamide-based compound that has attracted significant attention in scientific research. It belongs to the class of organic compounds known as thiophenes, which are widely used in the synthesis of various organic compounds. BITMPS has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is not fully understood. However, it has been suggested that N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide may exert its biological effects through the inhibition of certain enzymes or proteins involved in various cellular processes. For example, N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and regulate the activity of certain enzymes and proteins. In vivo studies have shown that N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide can reduce tumor growth and inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide in humans.

Advantages and Limitations for Lab Experiments

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is also soluble in a wide range of solvents, which makes it suitable for various experimental setups. However, one of the limitations of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is its low aqueous solubility, which may limit its use in some biological assays.

Future Directions

There are several future directions for the research on N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide. One of the potential applications of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is in the development of new drugs for the treatment of cancer, diabetes, and inflammation. More studies are needed to understand the mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide and its potential targets in these diseases. Another future direction is in the development of new organic semiconductors and nanomaterials based on N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide, which have potential applications in the development of electronic devices and drug delivery systems. Finally, more studies are needed to understand the safety and toxicity of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide in humans, which is important for its potential use in clinical settings.
Conclusion:
In conclusion, N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is a sulfonamide-based compound that has attracted significant attention in scientific research. It has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is relatively easy, and it has several advantages for lab experiments. However, more studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and safety of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide in humans. The future directions for the research on N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide are promising, and it has the potential to contribute to the development of new drugs and materials with important applications in science and technology.

Synthesis Methods

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide involves the reaction of 3,3'-bithiophene-5-carboxaldehyde with N-(2-bromoethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In material science, N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has been used in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, transistors, and light-emitting diodes. In nanotechnology, N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide has been used in the synthesis of gold nanoparticles, which have potential applications in drug delivery and imaging.

properties

IUPAC Name

2-phenyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S3/c19-23(20,9-7-14-4-2-1-3-5-14)18-11-17-10-16(13-22-17)15-6-8-21-12-15/h1-6,8,10,12-13,18H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVLPCCGPEFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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